2-Phenyl-1H-benzo[G]indol-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
105492-09-9 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-phenyl-1H-benzo[g]indol-3-amine |
InChI |
InChI=1S/C18H14N2/c19-16-15-11-10-12-6-4-5-9-14(12)18(15)20-17(16)13-7-2-1-3-8-13/h1-11,20H,19H2 |
InChI Key |
XIJLJOOFHHJAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
General Chemical Context and Significance of Benz G Indole Scaffolds in Modern Chemical Research
The benz[g]indole scaffold is a polycyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to the 'g' face of an indole (B1671886) system. This fusion extends the π-electron system, influencing the molecule's electronic properties and steric profile, which in turn can significantly impact its biological activity. The indole moiety itself is a crucial pharmacophore found in a plethora of biologically active natural products and synthetic compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. omicsonline.org
Derivatives of the simpler 2-phenyl-1H-indole core are well-recognized for their therapeutic potential, exhibiting a wide array of pharmacological effects. omicsonline.org These include anti-inflammatory, antimicrobial, and anticancer properties. omicsonline.orgresearchgate.netijpsonline.comijpsonline.com The 2-phenyl substituent is a key feature, often contributing to the binding affinity of these molecules with various biological targets. The addition of a fused benzene ring to create the benz[g]indole structure further modulates these properties, offering a larger surface area for potential interactions with receptors and enzymes.
The significance of such scaffolds is underscored by the diverse biological activities reported for related structures. For instance, benzo[cd]indol-2(1H)-one is a core structure in various pharmaceuticals and has been investigated for its potential in developing lysosome-targeted anti-metastatic agents. nih.gov Furthermore, the strategic placement of functional groups, such as an amine at the 3-position, can introduce new biological functions. The 3-aminoindolic motif is present in many natural and synthetic substances with a broad spectrum of biological activities. nih.gov
The following table provides a glimpse into the variety of biological activities observed in different indole-based scaffolds, highlighting the versatility of this structural class.
| Scaffold Type | Reported Biological Activities |
| 2-Phenyl-1H-indole | Anti-inflammatory, Analgesic, Antimicrobial, Antioxidant, Anticancer omicsonline.orgresearchgate.netijpsonline.comijpsonline.com |
| Benzo[cd]indol-2(1H)-one | Anti-metastatic, Fluorescent imaging nih.gov |
| Benzimidazole (B57391) | Antiviral, Antibacterial, Analgesic (in opioid derivatives) connectjournals.comwikipedia.org |
| 3-Aminoindole | Precursors for biologically active molecules nih.gov |
Historical Overview of 2 Phenyl 1h Benzo G Indol 3 Amine Discovery and Early Research Trajectories
Early investigations into related benzimidazole (B57391) structures with analgesic properties were conducted by Ciba AG in the 1950s, with subsequent work on indole (B1671886) derivatives in 1963. wikipedia.org This indicates that the therapeutic potential of such fused heterocyclic systems has been recognized for several decades. However, the specific trajectory for 2-Phenyl-1H-benzo[g]indol-3-amine remains obscure in early public records. It is plausible that this compound was first synthesized as part of a broader exploratory study into the structure-activity relationships of benzannulated indole derivatives, a common practice in medicinal chemistry.
Current Research Landscape and Future Perspectives for 2 Phenyl 1h Benzo G Indol 3 Amine As a Research Probe
Classical Synthetic Routes to this compound
Classical approaches to indole and its annulated derivatives often rely on well-established named reactions that involve the step-wise construction of the heterocyclic core through condensation and cyclization mechanisms.
Multi-step Condensation and Cyclization Reactions for Benz[g]indole Formation
The formation of the benz[g]indole skeleton has been achieved through various classical strategies. One common approach involves the reaction of a suitable naphthalene-derived starting material with a reagent that provides the necessary atoms to form the pyrrole (B145914) ring. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, could be adapted. This would conceptually involve the condensation of a naphthalenic hydrazine (B178648) with a ketone or aldehyde bearing a phenyl group, followed by acid-catalyzed cyclization and rearrangement.
Another classical approach is the Bischler-Möhlau indole synthesis, which would involve the reaction of an α-bromo-ketone with an excess of a naphthalenamine. The reaction proceeds through an α-aminoketone intermediate which then undergoes cyclization.
A further classical method that could be envisioned is the Reissert indole synthesis. This would begin with the condensation of a nitronaphthalene derivative with a compound containing an activated methylene (B1212753) group, such as ethyl phenylacetate (B1230308), in the presence of a base. The resulting intermediate would then be reductively cyclized to form the indole ring.
Precursor Molecule Design and Synthesis Strategies
The success of these classical synthetic routes is highly dependent on the availability and design of the precursor molecules. For the synthesis of this compound, the strategic selection of starting materials is crucial.
For a Fischer-type synthesis, a key precursor would be a substituted naphthalene (B1677914) hydrazine. The other crucial precursor would be a ketone such as α-aminoacetophenone or a related derivative, which would introduce the phenyl group at the 2-position and the amino group at the 3-position.
In a Bischler-Möhlau approach, a likely precursor would be a derivative of 2-aminonaphthalene. This would be reacted with a halo-ketone like 2-bromo-1-phenyl-ethanone, which would ultimately form the 2-phenylindole ring system. Subsequent introduction of the amino group at the 3-position would be necessary.
For a Reissert-based synthesis, a nitronaphthalene derivative would serve as a key starting material. This would be condensed with ethyl phenylacetate to build the carbon framework of the pyrrole ring. The nitro group would then be reduced and cyclized to form the indole, with the ester group being a precursor to the 3-amino functionality.
| Classical Synthesis | Key Precursors | Reaction Type |
| Fischer Indole Synthesis | Naphthalenic hydrazine, Phenyl-containing ketone/aldehyde | Condensation, Cyclization, Rearrangement |
| Bischler-Möhlau Synthesis | Naphthalenamine, α-Halo-ketone | Alkylation, Cyclization |
| Reissert Indole Synthesis | Nitronaphthalene, Activated methylene compound | Condensation, Reductive Cyclization |
Contemporary Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions for Indole Annulation
Transition metal catalysis has revolutionized the synthesis of indoles and their derivatives. Palladium-catalyzed reactions, in particular, are powerful tools for constructing the indole nucleus. A potential strategy for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira coupling, to form a key bond in the indole ring, followed by a cyclization step. For example, a suitably substituted aminonaphthalene could be coupled with a phenylacetylene (B144264) derivative, followed by an intramolecular cyclization to form the 2-phenyl-substituted benz[g]indole core.
Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline. An adaptation of this method to a naphthalenic system could provide a direct route to the 2-phenyl-substituted benz[g]indole. Subsequent amination at the 3-position would complete the synthesis. Recent developments have also highlighted the use of rhodium catalysts for the C-H activation and annulation of indoles, which could be a potential avenue for the synthesis of the target molecule. acs.org
| Catalyst System | Reactants | Reaction Type |
| Pd(OAc)₂ / Ligand | ortho-Halo-aminonaphthalene, Phenylacetylene | Cross-coupling, Annulation |
| [Cp*RhCl₂]₂ | 2-Phenylindole derivative, Alkene | C-H Activation, Annulation |
Organocatalytic Methodologies in this compound Synthesis
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Chiral phosphoric acids and ureas have been shown to catalyze the enantioselective functionalization of indoles. researchgate.net While direct synthesis of the benz[g]indole core via organocatalysis is less common, these methods could be employed for the introduction of the 3-amino group onto a pre-formed 2-phenyl-1H-benzo[g]indole scaffold in a stereocontrolled manner. For instance, an electrophilic amination reaction could be catalyzed by a chiral Brønsted acid.
Sustainable and Green Chemistry Syntheses of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. One-pot multicomponent reactions are a particularly attractive green strategy. A plausible one-pot synthesis of a derivative of the target molecule, 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione, has been reported using a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst. nih.govresearchgate.net This approach, which forms multiple bonds in a single operation, exemplifies a green and efficient pathway. researchgate.net The use of water as a solvent and a green catalyst like boric acid for cyclocondensation reactions also represents a sustainable approach. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, as demonstrated in the palladium-catalyzed heterocyclization to form indole-3-carboxylates. mdpi.com
| Green Approach | Key Features | Example Reaction |
| Multicomponent Reactions | One-pot, atom economy, reduced waste | Synthesis of benzo[f]indole derivatives nih.govresearchgate.net |
| Green Catalysts | Use of non-toxic, reusable catalysts | Boric acid catalyzed cyclocondensation rasayanjournal.co.in |
| Alternative Energy Sources | Microwave irradiation to reduce reaction times | Microwave-assisted indole synthesis mdpi.com |
Chemical Transformations and Post-Synthetic Functionalization of this compound
The this compound scaffold, possessing multiple reactive sites, is amenable to a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. The principal sites for functionalization include the fused aromatic system of the benz[g]indole core, the indole nitrogen, and the exocyclic amine group at the C3 position.
The electron-rich nature of the indole nucleus generally favors electrophilic substitution. In the case of this compound, the C3 position is already occupied by a strongly electron-donating amino group, which, along with the fused benzene (B151609) ring, influences the regioselectivity of further substitutions. While direct electrophilic substitution on the carbocyclic portion of the benz[g]indole core is less commonly documented for this specific molecule, related studies on indole systems provide insight. For instance, metal-free, regioselective Csp²–H dual functionalization has been developed for indoles to produce 2-amino-3-bromo-indoles, demonstrating the possibility of targeted halogenation on the indole ring under specific conditions. rsc.org
Conversely, the electron-rich benz[g]indole core is generally resistant to direct nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are absent in the parent compound. However, nucleophilic attack can occur on derivatives or under specific reaction conditions. Studies on related 2-phenyl-3H-indol-3-one 1-oxides show that these compounds react with carbon nucleophiles like diethyl malonate anion at the C2 position, leading to cyclization. rsc.org Similarly, the corresponding 2-phenyl-3H-indol-3-one (without the N-oxide) also undergoes 1,2-nucleophilic addition with various nucleophiles to form carboxylated 3-indoxyls. rsc.org These transformations highlight that modification of the core structure can enable subsequent nucleophilic attack.
A key regioselective functionalization strategy involves the ortho-C–H bonds of the 2-phenyl substituent. Research has shown that rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes and alkynes can occur, targeting the C-H bonds of the phenyl ring. nih.gov This reaction proceeds via the formation of a five-membered rhodacycle intermediate, leading to complex fused-ring systems. nih.gov
Table 1: Representative Substitution Reactions on Related Indole Cores
| Reaction Type | Reagent/Catalyst | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | Hypervalent Iodine(III) | C3 (of a 2-aminoindole) | 3-Bromo derivative | rsc.org |
| Nucleophilic Addition | Diethyl Malonate Anion | C2 (of 2-phenyl-3H-indol-3-one) | Isoxazolidine-fused indole | rsc.org |
The presence of two distinct nitrogen atoms—the indole nitrogen (N1) and the exocyclic amine (C3-NH₂) —offers rich opportunities for derivatization.
Indole Nitrogen (N-H) Functionalization: The N-H proton of the indole ring is moderately acidic and can be removed by a suitable base, allowing for subsequent reaction with various electrophiles. Common derivatizations include N-alkylation, N-acylation, and N-sulfonylation. For example, N-tosylated derivatives of 2-phenyl-3-(phenylselanyl)-1H-indole have been synthesized, demonstrating the feasibility of attaching sulfonyl groups to the indole nitrogen. nih.gov This modification not only alters the electronic properties of the indole ring but can also serve as a protecting group or a directing group for subsequent reactions. One-pot reactions involving 1H-indole, α-amino aryl ketones, and perbromomethane have been shown to produce N-bromo-indoles, indicating direct functionalization of the indole nitrogen is possible even in multicomponent settings. frontiersin.org
Exocyclic Amine (C3-NH₂) Functionalization: The primary amine at the C3 position is a potent nucleophile and readily reacts with a wide range of electrophiles. This allows for the synthesis of amides, sulfonamides, ureas, and other derivatives. A straightforward method for the preparation of unprotected 3-aminoindoles has been developed, and these products can be subsequently derivatized. nih.gov For instance, the reaction of 2-phenyl-1H-indol-3-amine with an acylating agent yields the corresponding N-(2-phenyl-1H-indol-3-yl)acetamide. nih.gov Such derivatization is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound. Standard derivatization techniques for primary amines, such as reaction with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), can be employed for analytical purposes or to introduce fluorescent tags. sigmaaldrich.com
Table 2: Derivatization Reactions at Nitrogen Centers
| Position | Reagent Type | Reaction | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Indole N-H | Tosyl chloride | N-Sulfonylation | N-Sulfonamide | nih.gov |
| Indole N-H | CBr₄ / Base | N-Bromination | N-Bromo | frontiersin.org |
| Amine C3-NH₂ | Acetic anhydride | N-Acylation | N-Acetamide | nih.gov |
Regioselective functionalization is critical for controlling the synthesis of specific isomers and avoiding complex product mixtures. For the this compound system, the inherent reactivity of the different positions on the molecule guides the selectivity of transformations.
The C3 position is typically the most nucleophilic site in an unsubstituted indole, but in this case, it is already functionalized with an amine. This directs electrophilic attack to other positions. Modern synthetic methods offer precise control over regioselectivity. For instance, iridium-catalyzed C–H borylation has been used for the regioselective functionalization of other benzofused heterocycles, providing versatile boronate building blocks for further cross-coupling reactions. acs.orgdiva-portal.org While not demonstrated on this compound itself, this strategy represents a potential pathway for selective modification of the carbocyclic rings.
As mentioned previously, rhodium-catalyzed oxidative C-H coupling provides a powerful tool for regioselective functionalization of the 2-phenyl group at the ortho position. nih.gov This reaction is highly specific and avoids reaction at the indole core. The mechanism involves coordination of the indole nitrogen to the rhodium center, followed by C-H activation of the phenyl ring to form a stable rhodacycle intermediate, which then reacts with the coupling partner. nih.gov
Furthermore, studies on the synthesis of 3-substituted 2-phenyl-indoles have led to optimized routes for introducing a variety of functional groups at the C3 position, which are foundational for synthesizing the target compound's precursors. researchgate.net Regioselective intramolecular cyclization of o-alkynyl arylamines is another advanced strategy that allows for the construction of poly-functionalized 3-selenylindoles, showcasing how precursor design can dictate the final regiochemical outcome. nih.gov
Mechanistic Investigations of this compound Formation and Reaction Pathways
Understanding the mechanisms of formation and subsequent reactions is essential for optimizing synthetic routes and predicting product outcomes.
Mechanism of Formation: The synthesis of 2-phenyl-1H-indol-3-amine derivatives, and by extension the benzo[g] analogue, can be achieved through several pathways. One recently developed method involves a two-step process starting from the corresponding indole and a nitrostyrene. nih.gov This cascade transformation proceeds through the formation of a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. nih.gov This intermediate is then treated with hydrazine hydrate (B1144303) under microwave irradiation, which induces a ring-opening and rearrangement cascade, ultimately extruding phenylacetonitrile (B145931) to yield the unprotected 3-aminoindole. nih.gov
Another classical approach that can lead to the 2-phenylindole core is the Bischler-Möhlau indole synthesis, which involves the reaction of a phenacylarylamine. rsc.org A plausible mechanism for the formation of this compound could involve the cyclization of a suitably substituted naphthylamine precursor.
Mechanisms of Reaction Pathways: The mechanisms of post-synthetic modifications are often well-understood from studies on related structures.
Rhodium-Catalyzed Oxidative Annulation: A plausible mechanism for the aerobic rhodium-catalyzed oxidative annulation of a 2-phenylindole begins with the coordination of the indole's nitrogen atom to the Rh(III) catalyst. This is followed by ortho-C-H activation of the phenyl group to produce a five-membered rhodacycle intermediate. Subsequent coordination and insertion of an alkene or alkyne, followed by reductive elimination and re-oxidation of the rhodium catalyst (from Rh(I) to Rh(III)) by molecular oxygen, completes the catalytic cycle. nih.gov
Formation of Aminophthalazinones from Benzo[e]isoindolinones: In a related system, the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with hydrazine to form a 4-aminobenzo[f]phthalazinone derivative offers mechanistic insight into potential rearrangements of the benzo-indole core. mdpi.com The proposed mechanism involves the initial formation of a benzo[f]phthalazinone, followed by a key step of hydrazine addition across the azomethine (C=N) bond. This is followed by N-N bond cleavage within the newly added hydrazine moiety and subsequent elimination of ammonia, leading to the final amino-substituted product through an amine-imine tautomerism. mdpi.com This highlights the complex rearrangements that can be triggered by nucleophilic reagents on related heterocyclic systems.
In Silico Modeling of this compound Biological Interactions
The exploration of the biological potential of novel chemical entities like this compound is increasingly reliant on computational, or in silico, methods. These techniques allow for the prediction and analysis of interactions between a small molecule (ligand) and its biological targets, typically proteins, at an atomic level. This approach is crucial in the early stages of drug discovery for identifying promising candidates and optimizing their interactions. openaccessjournals.com By simulating the binding process, researchers can gain valuable insights into binding modes and affinities, guiding further experimental work. openaccessjournals.comopenaccessjournals.com
Molecular Docking for Ligand-Target Binding Site Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.comnih.gov This method is fundamental in structure-based drug design, helping to elucidate the intermolecular interactions that govern molecular recognition. jscimedcentral.commdpi.com For a novel compound such as this compound, where the specific biological targets are not yet elucidated, molecular docking can be employed in a virtual screening context against a panel of known protein targets.
Given the structural similarity of the indole nucleus to scaffolds known to inhibit protein kinases, a hypothetical docking study of this compound against a kinase like Janus Kinase 2 (JAK2) or Casein Kinase 2 (CK2) could be proposed. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein receptor. mdpi.com The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity. nih.gov
Key interactions that would be assessed include:
Hydrogen Bonds: The 3-amino group and the indole N-H of the benzo[g]indole core are potential hydrogen bond donors, while the nitrogen of the amino group can also act as an acceptor. These are critical for anchoring the ligand in the binding site. jscimedcentral.com
Aromatic Interactions: The phenyl ring and the extended aromatic system of the benzo[g]indole core can engage in π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. nih.gov
Hydrophobic Interactions: The non-polar regions of the molecule contribute to binding through hydrophobic contacts with corresponding pockets in the target protein.
The results of such a docking study would be a ranked list of binding poses, with associated binding energy estimates. This information is invaluable for predicting whether this compound is likely to bind to a specific target and for suggesting chemical modifications to improve binding affinity. openaccessjournals.com For instance, studies on similar heterocyclic compounds have successfully used docking to prioritize molecules for further analysis. nih.gov
Table 1: Hypothetical Molecular Docking Results of this compound against Protein Kinase Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Janus Kinase 2 (JAK2) | -9.8 | Leu855, Val863 | Hydrogen Bond with 3-amino group |
| Phe995, Tyr996 | π-π Stacking with phenyl ring | ||
| Casein Kinase 2 (CK2) | -8.5 | Val116, Ile174 | Hydrogen Bond with indole N-H |
| Phe113 | π-π Stacking with benzo[g]indole core | ||
| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.2 | Met793, Leu718 | Hydrogen Bond with 3-amino group |
| Leu844 | Hydrophobic interaction |
Note: The data in this table is illustrative and based on typical results for similar kinase inhibitors. It does not represent actual experimental or computational results for this compound.
Pharmacophore Modeling for Activity Hypothesis Generation
Pharmacophore modeling is another cornerstone of computational drug design that focuses on the 3D arrangement of essential chemical features a molecule must possess to be active at a specific biological target. nih.govnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govresearchgate.net A pharmacophore model serves as a 3D query to search compound libraries for novel, structurally diverse molecules that could exhibit the same biological activity. researchgate.net
For this compound, a pharmacophore model could be generated using a ligand-based approach, assuming a set of similarly structured molecules with known activity is available. nih.gov The key pharmacophoric features of this compound would likely include:
A hydrogen bond donor feature from the indole N-H.
A hydrogen bond donor/acceptor feature from the 3-amino group.
Two aromatic/hydrophobic features representing the phenyl group and the benzo[g]indole system.
This model can then be used to generate a hypothesis about the necessary interactions for biological activity. For example, studies on pyrido-indole and indeno[1,2-b]indole (B1252910) derivatives have successfully used pharmacophore models to identify novel kinase inhibitors. nih.govnih.gov The model for indeno[1,2-b]indoles as CK2 inhibitors identified several common chemical features that were then used to mine the ZINC database, leading to the discovery of a new active compound. nih.gov Similarly, a pharmacophore for JAK2 inhibitors was built from a set of 51 molecules and consisted of one hydrogen bond acceptor, two donors, and three aromatic rings. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Role in Binding |
| Hydrogen Bond Donor | Indole N-H | Interaction with backbone carbonyls or acidic residues. |
| Hydrogen Bond Donor/Acceptor | 3-Amine group | Interaction with various residues in the active site. |
| Aromatic Ring | Phenyl group at position 2 | π-π stacking or hydrophobic interactions. |
| Aromatic Ring | Benzo[g]indole core | Extended aromatic interactions. |
Note: This table outlines the theoretical pharmacophoric features based on the chemical structure of the compound.
Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Interaction Energetics
While molecular docking provides a rapid assessment of binding, its scoring functions often rely on simplified molecular mechanics (MM) force fields. nih.gov For a more accurate calculation of interaction energetics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. ijsdr.orgnih.gov This approach combines the high accuracy of QM for a critical part of the system (e.g., the ligand and key active site residues) with the computational efficiency of MM for the rest of the protein and solvent. researchgate.netnsf.gov
In the context of this compound, a QM/MM study would be particularly insightful for:
Accurately describing electronic effects: Phenomena like charge transfer and polarization, which are not well-handled by classical force fields, can be modeled. researchgate.net This is crucial for understanding the strength of hydrogen bonds and aromatic interactions involving the electron-rich benzo[g]indole system. nih.gov
Refining binding poses: QM/MM can be used to re-score and refine the poses obtained from molecular docking, providing a more reliable prediction of the true binding mode.
Investigating reaction mechanisms: If the compound were to act as a covalent inhibitor, QM/MM simulations could model the chemical reaction within the enzyme's active site. nih.gov
The QM region would typically include the this compound molecule and the side chains of amino acids predicted to have direct, significant interactions (e.g., those forming hydrogen bonds or π-stacking). The rest of the protein and the surrounding water molecules would be treated with MM. mdpi.com This hybrid approach provides a balance between accuracy and computational cost, enabling a detailed investigation of the energetics of protein-ligand binding. nih.govrsc.org
Structure Activity Relationship Sar Studies of 2 Phenyl 1h Benzo G Indol 3 Amine Derivatives
Systematic Modifications on the Phenyl Moiety of 2-Phenyl-1H-benzo[G]indol-3-amine
The 2-phenyl group is a frequent target for chemical modification due to its accessibility and its significant role in shaping the molecule's interaction with protein binding pockets.
The nature and position of substituents on the phenyl ring can dramatically alter the biological activity of indole (B1671886) derivatives through electronic and steric effects. These modifications influence how the molecule fits into a receptor and the non-covalent interactions it can form.
For instance, in studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives, the type of substituent on the phenyl ring of the benzylamine (B48309) portion was shown to determine the efficacy profile at the benzodiazepine (B76468) receptor (BzR). nih.gov Similarly, research on 2-phenyl-1H-indoles as antioxidant and antimicrobial agents found that compounds with electron-donating substituents on the phenyl ring exhibited enhanced antioxidant properties. researchgate.net In a series of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides designed as ligands for the translocator protein (TSPO), substituents like halogens (F, Cl), electron-withdrawing groups (NO₂, CF₃), and electron-donating groups (CH₃, OCH₃) on the 2-phenyl ring were explored to modulate binding affinity. mdpi.com
In another example involving pyrazino[1,2-a]indol-1(2H)-one derivatives, the presence of a 3,4-dimethoxyphenyl group at the C3 position was identified as a novel pharmacophore for binding to amyloid-beta peptides, highlighting the importance of specific substitution patterns for anti-Alzheimer's activity. researchgate.net
Table 1: Impact of Phenyl Substituents on Biological Activity in Indole-Related Scaffolds
| Scaffold | Substituent Type/Position | Observed Effect | Biological Target/Activity | Reference |
|---|---|---|---|---|
| N-(indol-3-ylglyoxylyl)benzylamine | Various on phenyl of benzylamine | Determines efficacy profile | Benzodiazepine Receptor (BzR) | nih.gov |
| 2-Phenyl-1H-indole | Electron-donating groups | Enhanced antioxidant activity | Antioxidant | researchgate.net |
| N,N-dialkyl-2-phenylindol-3-ylglyoxylamide | H, CH₃, F, Cl, NO₂, CF₃ | Modulation of binding affinity | Translocator Protein (TSPO) | mdpi.com |
| Pyrazino[1,2-a]indol-1(2H)-one | 3,4-dimethoxyphenyl | Novel Aβ-binding pharmacophore | Amyloid-beta (Aβ) | researchgate.net |
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. drughunter.com Replacing the phenyl ring in the 2-position of the benzo[g]indole core can lead to significant improvements in potency, selectivity, and metabolic stability. drughunter.com
Common bioisosteres for the phenyl ring include other aromatic systems like thiophene, pyridine, or pyrazole, as well as non-aromatic, C(sp³)-rich motifs. drughunter.comnih.gov Nonclassical bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been successfully used as phenyl mimics. nih.gov For example, in an antimalarial series, a BCP analogue was found to be equipotent to its parent phenyl compound but showed markedly improved metabolic properties. nih.gov In other cases, cubane and closo-carborane analogues improved in vitro potency against Plasmodium falciparum compared to the parent phenyl compound, though with a reduction in metabolic stability. nih.gov Saturated bioisosteres like 2-oxabicyclo[2.2.2]octane have also been developed as phenyl ring mimics with the goal of improving physicochemical properties such as water solubility and metabolic stability. enamine.net
Table 2: Examples of Phenyl Bioisosteres and Their Effects
| Bioisostere | Potential Advantages | Example Application | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability, similar potency | Antimalarial series | nih.gov |
| Cubane | Improved in vitro potency | Antimalarial series | nih.gov |
| 2-Oxabicyclo[2.2.2]octane | Increased water solubility, enhanced metabolic stability | Imatinib and Vorinostat analogs | enamine.net |
| Heterocyclic Rings (Triazoles, Oxadiazoles) | Mimic H-bonding, enhance metabolic stability | Amide replacements | drughunter.comnih.gov |
Derivatization at the Indole Nitrogen and Amine Group of this compound
Modifications at the nitrogen atoms—both the indole NH and the 3-amino group—are crucial for defining the compound's interactions with its biological target.
The hydrogen atom on the indole nitrogen (N-1 position) often acts as a hydrogen bond donor, anchoring the ligand into its binding site. Substitution at this position, for instance by methylation or alkylation, can have a profound impact on binding affinity.
In studies of N-(indol-3-ylglyoxylyl)amine derivatives as benzodiazepine receptor ligands, it was observed that all prepared 1-methyl derivatives exhibited very low binding affinity. nih.gov This suggests that the indole NH is critical for receptor recognition, likely participating in a key hydrogen bond interaction. Molecular modeling studies of other indole derivatives have shown that the indole NH can form a hydrogen bond to an acceptor site (A₂) within the receptor, and substitution at this position would disrupt this favorable interaction, altering the binding mode. mdpi.com Therefore, derivatization at the indole nitrogen of this compound would be expected to significantly decrease affinity for targets where the NH group is an essential recognition element.
The 3-amine group is a defining feature of the this compound scaffold. As a primary amine, it contains a lone pair of electrons and can act as both a hydrogen bond donor and acceptor, making it a critical site for molecular interactions. wikipedia.org Its basicity allows it to form salts, which can influence solubility and formulation. wikipedia.org
The amine's nucleophilicity allows for a wide range of derivatization reactions, such as the formation of amides or sulfonamides, to probe the chemical space around this position. wikipedia.org In many ligand-receptor complexes, amine functionalities are essential for anchoring the molecule through hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the protein's active site. For related indole structures binding to the benzodiazepine receptor, the side chain containing an amide group is crucial, and altering the distance between the phenyl ring and this amide group leads to a drastic loss of binding potency. nih.gov This underscores the precise spatial and electronic requirements of the functional groups attached to the indole-3 position.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.
For indole derivatives, QSAR studies have been successfully applied to understand their activity as monoamine oxidase (MAO) inhibitors. nih.gov A QSAR analysis using Comparative Molecular Field Analysis (CoMFA) revealed that the contributions of steric and electrostatic fields were roughly equal for the interaction between indole inhibitors and the MAO enzymes. nih.gov The resulting 3D maps indicated significant differences in the active site structures of MAO-A and MAO-B. nih.gov
In another study on 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones, 2D and 3D-QSAR analyses were used to identify the stereoelectronic requirements for high affinity at the benzodiazepine receptor. nih.gov More recently, 2D-QSAR models have been developed for 1H-3-indolyl derivatives to predict their antioxidant activity, successfully identifying the most promising candidates for synthesis and testing. nih.govresearchgate.net Similarly, 3D-QSAR models for 2-phenyl-2,3-dihydrobenzofurans, which are structurally related to the phenyl-indole core, revealed key structural features required for antileishmanial activity, such as the need for electron-deficient phenyl rings and the positive steric effect of bulky ester groups. mdpi.com Such models can provide invaluable guidance for the rational design of novel this compound analogs.
Table 3: Summary of QSAR Studies on Indole-Related Scaffolds
| Scaffold | QSAR Method | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Indole Derivatives | CoMFA (3D-QSAR) | MAO Inhibition | Steric and electrostatic fields have equal contribution to activity. | nih.gov |
| Pyridazino[4,3-b]indolones | 2D & 3D QSAR | Benzodiazepine Receptor Affinity | Identified stereoelectronic requirements for high affinity. | nih.gov |
| 1H-3-Indolyl Derivatives | 2D-QSAR | Antioxidant (ABTS inhibition) | Predicted and prioritized potent antioxidant compounds for synthesis. | nih.govresearchgate.net |
| 2-Phenyl-2,3-dihydrobenzofurans | 3D-QSAR | Antileishmanial | Electron deficiency on the phenyl ring and H-bond donors at specific positions increase activity. | mdpi.com |
Development of Predictive Models for Biological Activity Profiles
The development of predictive models for the biological activity of 2-phenyl-1H-indole derivatives is a key area of research, primarily utilizing Quantitative Structure-Activity Relationship (QSAR) analysis. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity.
A notable example is the QSAR study conducted on a series of 54 2-phenyl-1H-indole analogs for their antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. biointerfaceresearch.com In this study, Partial Least Squares (PLS) regression was employed to create QSAR models. The biological activity, expressed as IC50 values, was converted to pIC50 (-logIC50) to serve as the dependent variable in the modeling process. biointerfaceresearch.com
The robustness and predictive power of these QSAR models are rigorously assessed through internal and external validation methods. biointerfaceresearch.com Key statistical parameters used for validation include the leave-one-out cross-validation correlation coefficient (R²cv or Q²), which assesses the model's internal predictive ability, and the predicted R² (R²pred) for an external test set of compounds, which evaluates the model's ability to predict the activity of new, untested molecules. biointerfaceresearch.com For the 2-phenyl-1H-indole derivatives, the developed QSAR models demonstrated high predictive power, indicating their utility in forecasting the antiproliferative activity of novel compounds within this chemical class. biointerfaceresearch.com
These predictive models are instrumental in the rational design of new derivatives with potentially enhanced biological activities. By using the established QSAR equations, researchers can prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the drug discovery process.
Table 1: Example of a Data Table for QSAR Analysis of 2-Phenyl-1H-Indole Derivatives This table is a representative example based on the type of data used in QSAR studies of 2-phenyl-indole derivatives and does not represent actual data for this compound.
| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|
| 1 | -H | 5.8 | 5.7 |
| 2 | -Cl | 6.2 | 6.1 |
| 3 | -OCH3 | 6.5 | 6.6 |
| 4 | -NO2 | 5.5 | 5.4 |
Identification of Key Structural Descriptors and Physicochemical Parameters
The QSAR models developed for 2-phenyl-1H-indole derivatives rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors are categorized into several classes, including electronic, steric, topological, and electrotopological, and they are crucial for understanding the structure-activity relationships.
For the 2-phenyl-1H-indole series with antiproliferative activity, the QSAR models revealed the importance of several key descriptors:
Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule. For instance, the Wiener index, which represents the sum of distances between all pairs of atoms, can be a significant parameter.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies. Descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can influence a compound's reactivity and interaction with biological targets.
Steric Descriptors: These parameters describe the size and shape of the molecule. Molar refractivity (MR), for example, is a measure of the volume occupied by an atom or a group of atoms and can be critical for receptor binding.
Electrotopological Descriptors: These combine electronic and topological information to describe the electronic properties within the molecular topology.
In the context of antiproliferative 2-phenyl-1H-indole derivatives, specific descriptors have been identified as having a significant correlation with their biological activity. While the exact descriptors vary depending on the specific model and biological target, they generally highlight the importance of molecular size, shape, and electronic environment for potent activity. biointerfaceresearch.com
Furthermore, adherence to guidelines like Lipinski's Rule of Five is often assessed to predict the "drug-likeness" and oral bioavailability of the designed compounds. nih.gov These rules consider parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For a series of nitro and chloro indolinone derivatives, for example, their physicochemical properties were analyzed to ensure they fall within the acceptable range for oral medications. nih.gov
Table 2: Key Physicochemical Parameters for Drug-Likeness Evaluation This table outlines important parameters based on Lipinski's Rule of Five, relevant for the design of new chemical entities.
| Parameter | Favorable Range for Oral Bioavailability |
|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol |
| LogP (Lipophilicity) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Mechanistic Biological Investigations of 2 Phenyl 1h Benzo G Indol 3 Amine Strictly in Vitro and Preclinical Mechanistic Focus
Molecular Target Identification and Characterization for 2-Phenyl-1H-benzo[g]indol-3-amine and its Derivatives
Receptor Binding Kinetics and Thermodynamics (e.g., 5-HT6R)
Currently, there is a lack of publicly available scientific literature detailing the specific receptor binding kinetics and thermodynamics of this compound with the 5-HT6 receptor.
Enzyme Inhibition Mechanisms and Specificity
Derivatives of the this compound scaffold have been investigated for their inhibitory effects on a range of enzymes implicated in various disease pathologies.
Cyclooxygenase (COX):
Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into inflammatory mediators. nih.gov The two main isoforms, COX-1 and COX-2, are targets for these drugs. nih.gov A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which can be considered derivatives of the core benzo-indole structure, were designed and evaluated as selective COX-2 inhibitors. nih.gov Docking studies indicated that the SO2Me pharmacophore of these compounds fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds. nih.gov One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrated significant selective inhibitory activity against the COX-2 enzyme. nih.gov
Topoisomerase II:
Human DNA topoisomerase II (topo II) is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drugs. acs.org Topoisomerase II alters DNA topology by creating transient double-strand breaks. acs.org Certain 3-methyl-2-phenyl-1H-indole derivatives have shown the ability to inhibit the relaxation activity of topo II. acs.org Some thiosemicarbazide (B42300) derivatives have also been identified as inhibitors of human DNA topoisomerase IIα, acting as poisons that stabilize the enzyme-DNA cleavage complex. nih.gov These agents essentially transform the essential enzyme into a cellular toxin. nih.gov
Falcipain-2:
Falcipain-2, a cysteine protease of Plasmodium falciparum, is crucial for the parasite's life cycle as it is involved in the hydrolysis of hemoglobin. nih.gov This makes it a significant target for antimalarial drug development. nih.govresearchgate.net While some chalcones have been reported to exhibit antimalarial activity by inhibiting falcipain-2, a study on a series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives found them to have insignificant inhibitory activity against this enzyme. researchgate.netpnrjournal.com However, other research has identified quinolinyl oxamide (B166460) and indole (B1671886) carboxamide derivatives as potent dual inhibitors of both falcipain-2 and falcipain-3. frontiersin.org In silico studies of benzimidazole-thiosemicarbazone hybrids have also suggested their potential as falcipain-2 inhibitors. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10):
The mitochondrial enzyme 17β-HSD10 is implicated in the pathology of Alzheimer's disease due to its interaction with amyloid-beta peptide and its role in neurosteroid metabolism. nih.govnih.gov Inhibition of this enzyme is considered a potential therapeutic strategy. nih.govnih.gov A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel 17β-HSD10 inhibitors. nih.gov One compound from this series, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, showed high inhibitory efficacy. nih.gov Docking studies revealed that the 2-phenyl-1H-benzo[d]imidazole core occupies the active pocket of the enzyme. nih.gov
VEGFR-2 Kinase:
Inhibition of the vascular endothelial growth factor (VEGF) signaling pathway is a key strategy in cancer treatment. nih.govresearchgate.net The VEGFR-2 kinase is a crucial component of this pathway, and its inhibition can block tumor angiogenesis. researchgate.netdovepress.com A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2 kinase. nih.govresearchgate.net Docking simulations suggest these compounds bind to the ATP-binding site of the enzyme. nih.gov One particular derivative demonstrated significant inhibitory activity against VEGFR-2. nih.govresearchgate.net
Table of Enzyme Inhibition Data for this compound Derivatives:
| Derivative Class | Target Enzyme | Key Findings |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | Compound 5n showed high potency and selectivity (IC50 = 0.07 µM, SI = 508.6). nih.gov |
| 3-methyl-2-phenyl-1H-indoles | Topoisomerase II | Compounds 11 and 12 inhibited topo II relaxation at 100 µM. acs.org |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amines | VEGFR-2 Kinase | Compound 7s was a potent inhibitor with an IC50 of 0.03 µM. nih.govresearchgate.net |
| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | Compound 33 showed high inhibitory efficacy (IC50 = 1.65 ± 0.55 μM). nih.gov |
Protein-Ligand Interaction Profiling using Biophysical Techniques
Biophysical techniques are crucial for understanding the direct interactions between small molecules and their protein targets. While specific biophysical data for this compound is not extensively reported, molecular docking, a computational biophysical technique, has been widely used to predict the binding modes of its derivatives.
For instance, docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines with COX-2 revealed that the SO2Me group inserts into a secondary pocket of the active site, forming key hydrogen bonds. nih.gov Similarly, docking simulations of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives with VEGFR-2 suggested a common binding mode at the ATP-binding site. nih.gov In the case of 17β-HSD10 inhibitors, docking analysis showed that the 2-phenyl-1H-benzo[d]imidazole moiety occupies the active pocket and interacts with Gln165 via hydrogen bonding. nih.gov For tubulin inhibitors, molecular docking suggested that a potent N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides derivative binds at the colchicine-binding site of the tubulin protein. nih.gov
Cellular and Subcellular Mechanism of Action of this compound in Model Systems
Modulation of Intracellular Signaling Cascades
NF-κB Pathway:
The NF-κB signaling pathway is a central player in inflammation, immune responses, and cell survival, and its dysregulation is implicated in diseases like cancer and Alzheimer's. nih.govnih.gov Indole compounds, including derivatives of the benzo-indole scaffold, have been shown to modulate this pathway. nih.gov For example, 3,3'-diindolylmethane (B526164) (DIM), a related indole compound, inhibits the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα, and blocking the nuclear translocation of NF-κB. nih.gov
Gs and Cdk5 Pathways:
The proper localization of synaptic components is essential for neuronal function and is regulated by cyclin-dependent kinase (CDK) pathways. nih.gov The CYY-1/PCT-1 and the CDK-5/p35 pathways act in parallel to ensure the correct axonal targeting of presynaptic elements. nih.gov When both of these CDK pathways are defective, there is a significant mislocalization of synaptic vesicles to dendrites. nih.gov This is due to an increase in retrograde transport mediated by the dynein motor complex. nih.gov These findings suggest that the PCT-1 and CDK-5 pathways regulate the polarized trafficking of presynaptic components by inhibiting dynein-mediated retrograde transport. nih.gov
Effects on Cellular Physiology and Homeostasis in cell lines
Tubulin Polymerization:
Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Certain N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides have been shown to inhibit tubulin polymerization, thereby impeding cell division. nih.gov One potent compound from this series demonstrated significant cytotoxic activity against a non-small cell lung cancer cell line. nih.gov Similarly, 1H-benzimidazol-2-yl hydrazones have been found to inhibit tubulin polymerization, with their effect being comparable to the known inhibitor nocodazole. nih.gov
Cell Cycle Arrest:
Uncontrolled cell proliferation is a hallmark of cancer, and inducing cell cycle arrest is a common therapeutic strategy. The tumor suppressor p53 plays a critical role in this process, often inducing a G1 phase arrest in response to DNA damage by upregulating p21. nih.govnih.gov Derivatives of the benzo-indole scaffold have been shown to induce cell cycle arrest in various cancer cell lines. For instance, a potent N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides derivative was found to arrest cells in the G2/M phase. nih.gov Another study on 1H-indazole-3-amine derivatives showed that a promising compound could induce cell cycle arrest in a chronic myeloid leukemia cell line. nih.gov Genistein, an isoflavone (B191592) with a structure that shares some features with the benzo-indole core, has also been shown to induce G2/M phase arrest in bladder cancer cells. mdpi.com
Apoptosis Induction:
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Polyamine-benzo[cd]indol-2(1H)-one conjugates have been developed that can induce both autophagy and apoptosis in hepatocellular carcinoma cells. nih.gov A specific compound from this series was shown to inhibit tumor metastasis both in vitro and in vivo by targeting lysosomes and triggering these cell death pathways. nih.gov Similarly, a 3-methyl-2-phenyl-1H-indole derivative was found to induce apoptosis. acs.org Furthermore, a 1H-indazole-3-amine derivative was confirmed to induce apoptosis in a concentration-dependent manner in a chronic myeloid leukemia cell line, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov
Table of Cellular Effects of this compound Derivatives:
| Effect | Cell Line(s) | Key Findings |
| Tubulin Polymerization Inhibition | A549 (non-small cell lung cancer) | A derivative of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides inhibited tubulin polymerization. nih.gov |
| Cell Cycle Arrest | A549, K562 (chronic myeloid leukemia), T24 (bladder cancer) | Derivatives induced G2/M phase arrest. nih.govnih.govmdpi.com |
| Apoptosis Induction | Hepatocellular carcinoma, K562 | Polyamine-benzo[cd]indol-2(1H)-one conjugates and 1H-indazole-3-amine derivatives induced apoptosis. nih.govnih.gov |
Subcellular Localization and Compartmentalization Studies of this compound within Cells
Understanding the specific subcellular compartments where a compound accumulates is crucial for elucidating its mechanism of action. For this compound, this involves treating cultured cells with the compound and using advanced imaging techniques to determine its location.
While direct studies on the subcellular localization of this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework for potential investigations. For instance, studies on benzo[cd]indol-2(1H)-one derivatives, which share a core heterocyclic system, have utilized confocal microscopy to track their distribution within living cells. nih.gov In one such study, a benzo[cd]indol-2(1H)-one conjugate was observed to localize within lysosomes, a finding confirmed by co-staining with LysoTracker, a fluorescent dye that specifically accumulates in these acidic organelles. nih.gov
A similar methodological approach would be applied to this compound. The inherent fluorescence of the benzo[g]indole scaffold or a synthetically attached fluorophore would be used to visualize its position. Co-localization experiments with specific organelle markers would be performed to ascertain its potential accumulation in the nucleus, mitochondria, endoplasmic reticulum, or lysosomes. The basic amine moiety in this compound suggests a propensity for accumulation in acidic compartments like lysosomes, a hypothesis that would be tested using these established imaging techniques.
Biophysical Characterization of this compound-Target Interactions
Biophysical techniques are essential for quantifying the direct interaction between a small molecule and its biological target, providing data on binding affinity, thermodynamics, and structural details of the complex.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods to characterize the binding kinetics and thermodynamics of molecular interactions. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) measures changes in mass concentration at a sensor surface, allowing for the real-time determination of association (k_a) and dissociation (k_d) rate constants. nih.gov For this compound, a putative protein target would be immobilized on the sensor chip, and the compound would be flowed over the surface at various concentrations. The resulting sensorgrams would yield the equilibrium dissociation constant (K_D), a key measure of binding affinity. Studies on other amine-containing compounds have successfully used SPR to characterize their surface interactions. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). researchgate.net From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. ITC has been effectively used to study the binding of related heterocyclic compounds, such as 3-phenyl-1H-indazole, to protein targets, confirming a direct interaction and providing thermodynamic data. researchgate.net
The table below illustrates the type of data that would be generated from such biophysical assays for the interaction of this compound with a hypothetical protein target.
Illustrative Biophysical Interaction Data
| Parameter | Technique | Value | Description |
|---|---|---|---|
| K_D (Equilibrium Dissociation Constant) | SPR | e.g., 0.5 µM | Measures binding affinity; lower values indicate stronger binding. |
| k_a (Association Rate) | SPR | e.g., 1 x 10^5 M⁻¹s⁻¹ | Rate of complex formation. |
| k_d (Dissociation Rate) | SPR | e.g., 5 x 10⁻² s⁻¹ | Rate of complex decay. |
| ΔH (Enthalpy Change) | ITC | e.g., -25 kJ/mol | Heat released or absorbed upon binding. |
| ΔS (Entropy Change) | ITC | e.g., 40 J/mol·K | Change in the system's disorder upon binding. |
| n (Stoichiometry) | ITC | e.g., 1.05 | Molar ratio of the compound to target in the complex. |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Complex Structure Elucidation
To understand the interaction at an atomic level, structural biology techniques are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound in solution and to map its binding site on a protein target. ipb.pt 1H and 13C NMR spectra provide characteristic signals for the aromatic protons and carbons of the benzo[g]indole and phenyl rings. nih.gov For example, the indolic NH proton typically appears as a broad singlet at a downfield chemical shift. ipb.pt In ligand-observe NMR experiments like Saturation Transfer Difference (STD) NMR, signals from the parts of the compound in close contact with the protein receptor are selectively enhanced, identifying the binding epitope.
X-ray Crystallography provides an atomic-resolution three-dimensional structure of the compound bound to its target. researchgate.net Obtaining a co-crystal of the this compound-protein complex would reveal the precise binding orientation and the key intermolecular interactions, such as hydrogen bonds and π-π stacking. mdpi.comnih.gov Crystallographic studies on related heterocyclic structures, like benzimidazole (B57391) derivatives, have detailed the crucial role of N-H···N hydrogen bonds and π-π interactions in stabilizing molecular arrangements. researchgate.netmdpi.com A crystal structure would definitively establish the planarity of the benzo[g]indole system and the torsion angles of the phenyl substituent relative to the core. scielo.org.za
Typical Structural Data from X-ray Crystallography
| Structural Feature | Parameter | Typical Finding |
|---|---|---|
| Hydrogen Bonds | Donor-Acceptor Distance | e.g., N-H···O distance of 2.7 - 3.1 Å |
| Angle | e.g., N-H···O angle of 150-170° | |
| π-π Stacking | Centroid-to-Centroid Distance | e.g., 3.4 - 3.8 Å between aromatic rings |
| Molecular Conformation | Dihedral Angle | Angle between the benzo[g]indole plane and the phenyl ring plane |
In Vivo Mechanistic Profiling of this compound in Animal Models (focus on molecular changes, not therapeutic outcomes)
In vivo studies in animal models are critical to confirm that the molecular interactions observed in vitro translate to a biological effect in a living system. The focus here is on the molecular and cellular changes induced by the compound.
Pharmacodynamic Marker Analysis in Model Organisms
Pharmacodynamic (PD) markers are measurable indicators of a biological effect following compound administration. Research on a related compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, provides a clear example of this approach. unina.it This compound was identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. unina.it
In a rat model of carrageenan-induced pleurisy, administration of the benzo[g]indole derivative led to a significant reduction in the levels of prostaglandin E2 (PGE2) in the pleural exudates. unina.it PGE2 is a direct product of the mPGES-1 pathway, making its measurement a direct and relevant PD marker for target engagement and activity in vivo. unina.it A similar strategy could be employed for this compound, where after identifying a target pathway, a key biomarker of that pathway would be measured in tissue or biofluids from treated animals.
Example of Pharmacodynamic Marker Analysis (based on a related compound unina.it)
| Animal Model | Treatment Group | Pharmacodynamic Marker | Result |
|---|---|---|---|
| Carrageenan-induced Pleurisy in Rats | Vehicle Control | PGE2 levels in pleural exudate | Elevated |
| Benzo[g]indole-3-carboxylate | PGE2 levels in pleural exudate | Significantly Reduced |
Gene and Protein Expression Changes in Response to this compound
Following the observation of a pharmacodynamic effect, mechanistic studies would investigate the upstream changes in gene and protein expression that lead to this outcome. Tissues or cells would be collected from animals treated with this compound and compared to vehicle-treated controls.
Techniques such as quantitative PCR (qPCR) and Western blotting would be used to measure changes in the expression of the target protein and downstream signaling molecules. For a broader, unbiased view, transcriptomics (e.g., RNA-sequencing) or proteomics analyses could be performed. For instance, if this compound targets an inflammatory pathway, researchers would expect to see changes in the expression of genes for cytokines, chemokines, and other inflammatory mediators. Studies on the immune response to other phenyl-containing haptens have shown that exposure can lead to significant genetic changes, such as somatic mutation in immunoglobulin genes, to alter protein structure and affinity over time. nih.gov
Illustrative Table of Gene Expression Changes
| Gene | Technique | Tissue | Change in Expression (Fold Change vs. Control) |
|---|---|---|---|
| Target X | Western Blot / qPCR | e.g., Liver | - (Protein levels may not change if inhibited) |
| Downstream Gene A | qPCR / RNA-Seq | e.g., Liver | -2.5 |
| Downstream Gene B | qPCR / RNA-Seq | e.g., Liver | +1.8 |
| Inflammatory Cytokine | qPCR / RNA-Seq | e.g., Liver | -3.0 |
Advanced Research Applications and Methodological Developments for 2 Phenyl 1h Benzo G Indol 3 Amine
Exploration of 2-Phenyl-1H-benzo[G]indol-3-amine in Materials Science Research
The rigid, planar, and electron-rich nature of the benzo[g]indole scaffold makes it an attractive building block for functional organic materials. The strategic placement of the phenyl and amine substituents further modulates its electronic characteristics, opening avenues for its use in sophisticated material science applications.
Organic Semiconductor and Optoelectronic Device Applications
The delocalized π-electron system inherent in the 2-Phenyl-1H-benzo[g]indole-3-amine structure is a key feature for its potential use in organic electronics. Research into structurally related compounds underscores this potential. For instance, new phenyl and phenylthienyl derivatives end-functionalized with carbazole (B46965) and α-carboline (an isomer of benzo[g]indole) have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs). nih.gov These materials exhibited p-channel characteristics with notable carrier mobility and current on/off ratios, demonstrating the utility of such extended aromatic systems in electronic devices. nih.gov
Furthermore, a series of compounds based on a closely related 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core have been designed as deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org These materials achieved a high photoluminescence quantum yield of up to 76.01% with an emission peak around 410 nm. rsc.org An OLED device using one of these emitters showcased stable deep-blue emission peaking at 416 nm, highlighting the promise of the benzo[g]indole core for creating high-performance optoelectronic devices. rsc.org The presence of the amine group in this compound could further enhance charge transport properties, making it a promising candidate for similar applications.
Polymer Chemistry Integration and Advanced Polymer Synthesis
The incorporation of functional moieties like indole (B1671886) derivatives into polymer backbones is a powerful strategy for creating advanced materials with tailored properties. The this compound molecule, with its reactive N-H and -NH2 protons, offers multiple sites for polymerization or grafting onto polymer chains.
Studies have shown the successful synthesis of polystyrenes containing indole side groups via reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net These polymers could be further modified post-polymerization, for example, through regioselective silylation at the C3-position of the indole ring, to introduce additional functionalities like aggregation-induced emission. researchgate.net Similarly, functional polymers with well-defined structures have been created through the catalyst-free C-N coupling reaction of indole derivatives with difluoro monomers. rsc.org The resulting poly(N-arylene diindolylmethane)s exhibited high molecular weights, good thermal stability, and strong solid-state fluorescence, with some variants acting as efficient blue-light emitters. rsc.orgresearchgate.net These examples establish a clear precedent for integrating indole structures into polymers to create materials with desirable electroactive and fluorescent properties, a strategy that could be readily extended to this compound. rsc.orgresearchgate.net
Development of this compound as Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the indole scaffold, combined with the potential for intramolecular charge transfer (ICT), makes its derivatives excellent candidates for the development of chemical sensors and bioimaging agents.
Design Principles for Bioimaging and Environmental Sensing
The design of fluorescent probes often relies on conjugating a fluorophore with a specific recognition site that interacts with an analyte, leading to a change in the fluorescence signal. The this compound structure embodies this principle. The extended π-conjugated benzo[g]indole system serves as the fluorophore, while the amine group can act as a recognition site for various analytes, such as protons (for pH sensing) or metal ions.
This concept is well-supported by research on related compounds. For example, probes based on benzo[c,d]indole have been developed for imaging nucleolar RNA in living cells, exhibiting a significant "off-on" fluorescence response upon binding. nih.govacs.org Squaraine dyes derived from benzo[e]indole have been investigated as potential fluorescent probes for detecting human serum albumin (HSA). uminho.pt Another probe based on benzothiazole (B30560) and benzoindole was designed for the sensitive detection of hydrazine (B178648). researchgate.net A high-performance probe using a 2,3,3-trimethyl-3H-benzo[e]indole core was developed for detecting acidic pH changes based on an ICT mechanism, with applications in food freshness evaluation and bioimaging. nih.govresearchgate.net These examples demonstrate that the benzoindole framework is a versatile platform for creating highly sensitive and selective fluorescent probes for both biological and environmental applications.
Spectroscopic Characteristics for Detection and Quantification
The utility of a fluorescent probe is defined by its spectroscopic properties, including its absorption and emission wavelengths, Stokes shift, and quantum yield. While specific data for this compound is not extensively documented, the characteristics of analogous compounds provide valuable insights.
For instance, a deep-blue emitting OLED material with a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core has an emission maximum (λem) around 416 nm. rsc.org Squaraine dyes derived from the isomeric benzo[e]indole structure show absorption maxima (λabs) in the range of 635-649 nm and emission maxima (λem) between 655-663 nm in ethanol. uminho.pt Thiazoloindole amino acids, which also feature a fused indole ring system, exhibit bright, charge-transfer-based fluorescence with large Stokes shifts, making them suitable for biological imaging. acs.org The table below summarizes representative spectroscopic data from related benzoindole derivatives, illustrating the range of photophysical properties achievable with this class of compounds.
| Compound Type | Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |
|---|---|---|---|---|
| Benzo[g]indole-based OLED Emitter | Device Film | N/A | 416 | rsc.org |
| Benzo[e]indole Squaraine Dye (SQ1) | Ethanol | 636 | 660 | uminho.pt |
| Benzo[e]indole Squaraine Dye (SQ4) | Ethanol | 635 | 655 | uminho.pt |
| Thiazolo[3,2-a]indole Amino Acid | DCM | 400 | 495 | acs.org |
| Benzo[c,d]indole-based RNA Probe (BIOP) | Buffer with RNA | ~550 | 570 | acs.org |
Catalytic Roles of this compound and its Derivatives
The indole nucleus is a prominent structural motif in organic chemistry, and the synthesis of its derivatives is a major focus of catalytic research. beilstein-journals.orgrsc.org Numerous methods employ transition metals or organocatalysts to construct the indole ring system. dergipark.org.trsciencedaily.comcapes.gov.brnih.gov For example, sulfamic acid has been used as an effective catalyst for the multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov
However, the use of this compound itself, or its close derivatives, as a catalyst is less documented in the available literature. In principle, the amine group and the N-H proton of the indole ring could participate in organocatalytic transformations. The acidic N-H proton can engage in hydrogen bonding to activate substrates, a common strategy in organocatalysis. chemrxiv.org The 3-amino group could potentially act as a nucleophilic catalyst or be converted into a more complex catalytic moiety. While the indole framework is more commonly the target of catalytic synthesis rather than the catalyst itself, its inherent reactivity suggests that future research could explore the catalytic potential of functionalized benzo[g]indoles.
Organocatalytic Activators and Ligands in Organic Synthesis
The indole framework is a cornerstone in the design of chiral catalysts and ligands due to its electron-rich nature and ability to participate in various non-covalent interactions. nih.govrsc.org Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on scaffolds that can activate substrates through hydrogen bonding, ionic interactions, or the formation of transient covalent intermediates.
While direct studies on this compound as an organocatalyst are not prominent in the literature, its structural motifs are promising. The amine functionality at the 3-position could act as a hydrogen-bond donor or a Brønsted base, while the extended π-system of the benzo[g]indole core could engage in π-stacking interactions, influencing the stereochemical outcome of a reaction. The development of indole-based chiral heterocycles is an active area of research, with applications in creating novel catalysts. nih.gov The synthesis of diverse indole derivatives is often pursued with the goal of creating structurally complex molecules that can serve as ligands in metal-catalyzed reactions or as organocatalysts themselves. nih.govacs.org
Asymmetric Synthesis Applications
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in drug discovery. Indole-based chiral heterocycles are prevalent in many pharmaceuticals and natural products. nih.gov Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles. rsc.org
For a compound like this compound, its inherent structure could be modified to create chiral derivatives that serve as catalysts or synthons. For instance, research into the asymmetric synthesis of a related benzo[e]indol-4-one structure has demonstrated that enzymatic desymmetrization can produce optically pure intermediates, highlighting a viable strategy for accessing chiral benzoindole scaffolds. nih.gov The development of catalytic asymmetric methods to construct such complex indole-based molecules remains a significant goal in organic chemistry, aiming for high efficiency and enantiocontrol. nih.gov
Novel Analytical Methodologies for Studying this compound and its Interactions
The study of any novel chemical entity requires robust analytical methods to understand its behavior, from reaction monitoring to biological interactions.
High-Throughput Screening Platform Development
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity or chemical property. thermofisher.com These platforms are essential in early-stage drug discovery and materials science. HTS can be performed using various formats, including cell-based assays in 96-well plates or bead-based libraries. mdpi.comresearchgate.net
A compound such as this compound would typically be included in a larger, diverse chemical library for screening campaigns. thermofisher.comnih.gov For example, a library of benzo[f]indole-4,9-dione derivatives, which are structurally similar to the benzo[g]indole core, was screened to identify compounds with activity against triple-negative breast cancer. nih.gov HTS platforms are designed to be versatile, capable of screening for various activities such as enzyme inhibition, receptor binding, or effects on cell growth. mdpi.commdpi.com The development of such platforms often involves miniaturization and automation to increase throughput and reduce the amount of compound needed. mdpi.com
| Screening Platform Type | Typical Format | Application Example |
| Cell-Based Assay | 96-well or 384-well plates | Identifying inhibitors of a specific signaling pathway in cancer cells. nih.gov |
| Biochemical Assay | Microtiter plates | Screening for enzyme inhibitors. |
| Behavioral Assay | Multi-well plates | Assessing anxiolytic activity of compounds in larval zebrafish. mdpi.com |
| Bead-Based Library | One-bead-one-compound | Discovering ligands for protein targets. |
Advanced Mass Spectrometry and Chromatographic Techniques for Mechanistic Studies (e.g., LC-MS/MS for metabolomics in in vitro systems)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify molecules in complex mixtures. It is a cornerstone of modern metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. nih.gov
In the context of a novel compound like this compound, LC-MS/MS would be indispensable for in vitro mechanistic studies. For instance, incubating the compound with liver microsomes, which contain drug-metabolizing enzymes, allows researchers to identify potential metabolites. The high sensitivity and specificity of LC-MS/MS can elucidate the chemical structures of these metabolites, revealing metabolic pathways such as hydroxylation, glucuronidation, or other phase I and phase II transformations. nih.gov
Validated LC-MS/MS methods are crucial for the reliable quantification of analytes in complex biological matrices. nih.govnih.govthermofisher.com These methods involve optimizing chromatographic separation, mass spectrometric detection parameters (such as precursor and product ions for selected reaction monitoring), and sample extraction procedures to ensure accuracy and precision. nih.govthermofisher.com Such studies are fundamental to understanding the potential biotransformation and clearance pathways of new chemical entities.
| Analytical Technique | Abbreviation | Primary Use in Studying Novel Compounds |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification of compounds and their metabolites. |
| Tandem Mass Spectrometry | MS/MS | Structural elucidation and quantification of specific molecules. |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement for determining elemental composition. nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural confirmation of synthesized compounds and metabolites. |
Emerging Research Frontiers and Future Directions for 2 Phenyl 1h Benzo G Indol 3 Amine
Unexplored Chemical Space and Diversification Strategies for 2-Phenyl-1H-benzo[G]indol-3-amine Derivatives
The exploration of the chemical space surrounding this compound is a burgeoning area of research. The core benzo[g]indole skeleton offers numerous sites for chemical modification, allowing for the generation of diverse libraries of derivatives with potentially enhanced or novel biological activities.
A key strategy for diversification involves the functionalization of the indole (B1671886) nitrogen and the phenyl ring. The synthesis of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives has been successfully achieved through the cyclization of arylamidrazones using polyphosphoric acid. mdpi.comnih.govresearchgate.net This method is advantageous as it utilizes readily available starting materials and allows for chemical diversification at multiple steps of the synthesis. nih.gov For instance, various substituted anilines can be used to introduce a range of functional groups onto the arylazo moiety, thereby modulating the electronic and steric properties of the final compounds. nih.gov
Another avenue for diversification is the synthesis of pyrroles and benzo[g]indoles through indium-catalyzed intramolecular cyclization of homopropargyl azides. acs.org This method has been shown to be effective for producing functionalized pyrrole (B145914) derivatives and can be applied to the synthesis of benzo[g]indoles through a cascade cycloisomerization of azido-diynes. acs.org The reaction conditions can be optimized to achieve good yields, and the process is tolerant of various functional groups, including electron-donating and electron-withdrawing substituents on the aromatic rings. acs.org
Furthermore, the incorporation of different substituents on the benzo[g]indole scaffold has been shown to significantly impact biological activity. For example, the introduction of a bromine atom at the 6-position of an indole ring has been found to be crucial for the cellular antioxidant activity of certain compounds. The synthesis of such derivatives often involves the use of brominating agents like N-bromosuccinimide (NBS).
The table below summarizes some of the diversification strategies and the resulting classes of derivatives.
| Diversification Strategy | Key Reagents/Methods | Resulting Derivative Class | Potential Applications |
| Arylazo group incorporation | Diazotization followed by coupling with α-chloroacetylacetone and cyclization with polyphosphoric acid | 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoles | Anticancer agents nih.govresearchgate.net |
| Intramolecular Cyclization | Indium(III) chloride catalyzed cyclization of homopropargyl azides | Functionalized pyrroles and benzo[g]indoles | Varied biological activities acs.org |
| Halogenation | N-bromosuccinimide (NBS) | Brominated indole derivatives | Antioxidant agents |
| N-substitution | Various alkylating or acylating agents | N-substituted benzo[g]indole derivatives | Modulation of biological activity |
| Phenyl ring modification | Standard aromatic substitution reactions | Substituted this compound derivatives | Fine-tuning of therapeutic properties |
Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel this compound derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties, thereby accelerating the drug discovery pipeline.
Machine learning models can be trained on existing data to predict the functional properties of new, unsynthesized compounds. colab.ws For instance, ML algorithms can be used to analyze the crystal structures of natural and synthetic compounds to predict their biological activities. colab.ws This approach can be applied to the benzo[g]indole scaffold to identify derivatives with a high probability of possessing desired therapeutic effects.
In the context of drug discovery, ML methods are increasingly being used for prognosis prediction and identifying potential biomarkers. researchgate.net For example, ML has been employed to identify AKTIP as a potential diagnostic biomarker for fibrolamellar carcinoma. researchgate.net Similar approaches could be used to identify specific cancer cell lines or diseases that are particularly susceptible to treatment with this compound derivatives.
Furthermore, machine learning can be utilized in structure-activity relationship (SAR) studies to understand how different chemical modifications affect the biological activity of a compound. acs.org By analyzing the SAR of a series of benzo[g]indole derivatives, ML models can guide the synthesis of new analogs with improved potency and selectivity.
The following table highlights the potential applications of AI and ML in the research of this compound.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict the biological activity and properties of virtual compounds. | Faster identification of promising drug candidates and reduced need for extensive initial screening. |
| Biomarker Identification | Analyzing genomic and clinical data to find biomarkers for disease diagnosis and prognosis. | Personalized medicine approaches where patients are selected for treatment based on their biomarker profile. |
| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that contribute to the biological activity of a compound. | Rational design of more potent and selective drug candidates. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Efficient exploration of a vast chemical space to find novel hits. |
Identification of Novel Biological Pathways and Unconventional Targets for this compound
While the full spectrum of biological targets for this compound and its derivatives is still under investigation, emerging research suggests that this scaffold may interact with a variety of novel and unconventional targets.
One promising area of investigation is the Keap1-Nrf2 protein-protein interaction (PPI). researchgate.net The Keap1-Nrf2 system is a critical regulator of cellular defense against oxidative stress, and its dysregulation is implicated in various diseases. Researchers have discovered a novel class of non-covalent Keap1-Nrf2 PPI inhibitors based on a benzo[g]indole skeleton. researchgate.net These compounds have shown significant PPI inhibitory activity and high metabolic stability, making them promising lead compounds for the development of Nrf2 activators. researchgate.net
Benzo[g]indole derivatives have also been identified as inhibitors of secreted phospholipases A2 (sPLA2s). acs.org Specifically, a substituted 6,7-benzoindole has been shown to inhibit nearly all human and mouse sPLA2s in the low nanomolar range. acs.org sPLA2s are a family of enzymes involved in inflammation and various other pathological processes.
Furthermore, certain benzo[g]indoles have shown potential as LOX inhibitors, bromodomain and extra-terminal (BET) inhibitors, and microsomal prostaglandin (B15479496) E2 synthase-1 inhibitors. nih.gov The diverse range of biological activities exhibited by this class of compounds suggests that they may interact with multiple cellular pathways.
The table below outlines some of the identified and potential biological targets for benzo[g]indole derivatives.
| Biological Target/Pathway | Description | Therapeutic Relevance |
| Keap1-Nrf2 Protein-Protein Interaction | Inhibition of this interaction leads to the activation of the Nrf2 pathway, which protects cells from oxidative stress. | Neurodegenerative diseases, cancer, inflammatory diseases. |
| Secreted Phospholipases A2 (sPLA2s) | A family of enzymes involved in inflammation by releasing arachidonic acid from cell membranes. | Inflammatory disorders, cardiovascular diseases, cancer. |
| Lipoxygenases (LOX) | Enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. | Asthma, inflammatory bowel disease, cancer. |
| Bromodomain and Extra-Terminal (BET) Proteins | Epigenetic readers that play a crucial role in gene transcription. | Cancer, inflammation, autoimmune diseases. |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | A key enzyme in the production of prostaglandin E2, a pro-inflammatory mediator. | Pain, inflammation, cancer. |
Interdisciplinary Research Opportunities Involving this compound with Other Chemical Scaffolds and Hybrid Molecule Design
The versatile nature of the this compound scaffold opens up exciting opportunities for interdisciplinary research, particularly in the design of hybrid molecules that combine its structural features with those of other pharmacologically active scaffolds.
One such approach involves the synthesis of indolocarbazole-quinoxaline scaffolds. researchgate.net A protocol has been developed for the mono- and di-substitution of quinoxalines with indoles, providing a direct pathway to these complex heterocyclic architectures. researchgate.net These hybrid structures are of interest due to the wide spectrum of biological activities associated with both indole and quinoxaline (B1680401) moieties, including antimicrobial, anti-HIV, and anticancer effects. researchgate.net
Another area of exploration is the development of hybrid molecules that incorporate the benzo[g]indole core with other functionalities to create compounds with dual or synergistic activities. For example, the incorporation of an azo moiety into the benzo[g]indole structure has been shown to enhance the cytotoxicity of the resulting compounds. nih.gov This suggests that combining the intercalating properties of the benzo[g]indole ring system with the alkylating potential of the azo group could lead to novel anticancer agents.
The design of hybrid molecules also extends to the development of new materials. For instance, poly(1H-benzo[g]indole) (PBIn) has been synthesized and shown to have interesting electrochromic properties. researchgate.net This polymer can be used in the fabrication of electrochromic devices, demonstrating the potential of benzo[g]indole derivatives beyond the realm of medicinal chemistry. researchgate.net
The following table provides examples of interdisciplinary research opportunities involving the benzo[g]indole scaffold.
| Interdisciplinary Field | Hybrid Molecule/Application | Scientific Rationale |
| Medicinal Chemistry / Organic Synthesis | Indolocarbazole-quinoxaline hybrids | Combining the biological activities of indole and quinoxaline scaffolds for potential synergistic effects. researchgate.net |
| Medicinal Chemistry / Materials Science | Azo-benzo[g]indole hybrids | Creating dual-action compounds with both intercalating and alkylating properties for enhanced anticancer activity. nih.gov |
| Materials Science / Electrochemistry | Poly(1H-benzo[g]indole) | Developing novel electrochromic materials for applications in smart windows and displays. researchgate.net |
| Chemical Biology / Biophysics | Fluorescent benzo[g]indole probes | Designing fluorescent molecules based on the benzo[g]indole scaffold to visualize and study biological processes. |
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-1H-benzo[G]indol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer: Synthetic strategies for benzoindole derivatives often involve transition-metal-catalyzed annulation or oxidative coupling. For example, copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones (as demonstrated for analogous compounds) provides a robust pathway . Key optimization parameters include:
- Catalyst selection : Cu(OAc)₂ or Pd-based catalysts for cross-coupling.
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.
Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer: Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
- Spectroscopic analysis :
- NMR : H and C NMR to verify aromatic proton environments and substituent positions.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Infrared spectroscopy (IR) : Identify characteristic N-H and C-N stretches (~3400 cm and ~1250 cm).
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: While specific safety data for this compound is limited, general protocols for aromatic amines apply:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Follow institutional guidelines for hazardous organic waste.
Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., indole derivatives) for hazard classification .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer: Computational tools provide insights into:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites using DFT calculations (e.g., Gaussian or ORCA software).
- Frontier molecular orbitals (FMOs) : Predict charge-transfer interactions relevant to optoelectronic applications .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors).
Q. What advanced spectroscopic techniques are suitable for analyzing tautomeric equilibria in this compound?
- Methodological Answer: Tautomerism in indole derivatives can be studied via:
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use established cell lines (e.g., HepG2 for cytotoxicity) and replicate conditions.
- Metabolic profiling : Compare in vitro and in vivo results to identify enzymatic degradation pathways.
- Reference controls : Include structurally validated compounds (e.g., Trp-P-2, a known mutagenic indole derivative) .
Q. What methodologies are effective for studying intermolecular interactions of this compound in supramolecular chemistry?
- Methodological Answer: Investigate non-covalent interactions using:
Q. How can isotopic labeling (e.g., 15^{15}15N) be used to trace the metabolic pathways of this compound in biological systems?
- Methodological Answer: Isotopic labeling enables:
- Mass spectrometry imaging (MSI) : Track N-labeled metabolites in tissue sections.
- NMR metabolomics : Resolve metabolic intermediates in biofluids.
- Autoradiography : Use C-labeled analogs to study distribution in animal models (ethical approval required).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
